

Unveiling the Potency of TP-680 and its Contemporaries in CD73 Inhibition

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Compound of Interest		
Compound Name:	TP-680	
Cat. No.:	B1242324	Get Quote

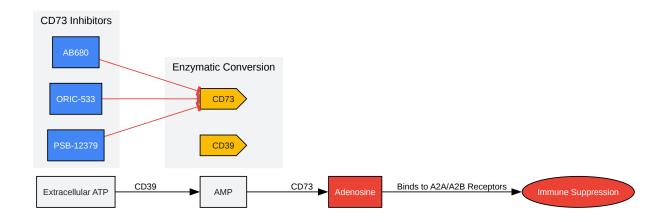
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In the landscape of immuno-oncology, the inhibition of the ecto-5'-nucleotidase (CD73) has emerged as a pivotal strategy to counteract the immunosuppressive tumor microenvironment. This guide provides a comparative analysis of the efficacy of **TP-680** (AB680/quemliclustat) alongside other notable small molecule CD73 inhibitors: ORIC-533, and PSB-12379. This report is tailored for researchers, scientists, and drug development professionals, offering a synthesis of publicly available experimental data to inform future research and development.

The Adenosine Pathway: A Key Immunosuppressive Axis

Extracellular adenosine, primarily generated through the enzymatic cascade of CD39 and CD73, is a potent suppressor of anti-tumor immunity. CD39 initiates the conversion of adenosine triphosphate (ATP) to adenosine monophosphate (AMP). Subsequently, CD73, anchored to the cell surface, catalyzes the final and rate-limiting step, the hydrolysis of AMP into adenosine. This adenosine then binds to A2A and A2B receptors on immune cells, such as T cells and Natural Killer (NK) cells, dampening their cytotoxic functions and promoting an immunosuppressive milieu conducive to tumor growth. The inhibition of CD73 is a therapeutic approach aimed at blocking this critical immunosuppressive pathway.





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Figure 1: The CD73-mediated adenosine signaling pathway and points of inhibition.

Comparative Efficacy of Small Molecule CD73 Inhibitors

The following tables summarize the in vitro and in vivo efficacy data for AB680 (quemliclustat), ORIC-533, and PSB-12379. It is important to note that direct head-to-head comparative studies are limited in the public domain, and experimental conditions may vary between studies.

In Vitro Potency



Inhibitor	Target	Assay Type	Potency (Ki)	Potency (IC50)	Source
AB680 (Quemliclusta t)	Human CD73	Biochemical	5 pM[1]	0.043 nM (soluble hCD73)[2]	[1][2]
Human CD73	Cell-based (CHO cells)	-	0.070 nM[2]		
Human CD8+ T Cells	Cell-based	-	0.66 nM		
Mouse CD8+ T Cells	Cell-based	-	0.008 nM		
ORIC-533	Human CD73	Biochemical	-	<0.1 nM	
Human CD73	Cell-based (H1528 cells)	-	0.14 nM		-
Mouse CD73	Cell-based (EMT6 cells)	-	1.0 nM	_	
PSB-12379	Rat CD73	Biochemical	9.03 nM	-	

In Vivo Efficacy in Syngeneic Mouse Models



Inhibitor	Mouse Model	Tumor Type	Treatment Regimen	Key Findings	Source
AB680 (Quemliclusta t)	C57BL/6	B16F10 Melanoma	10 mg/kg, once daily	Significant delay in tumor growth; increased tumor-infiltrating CD8+ T cells.	
C57BL/6	B16F10 Melanoma	Combination with anti-PD- 1	Significantly decreased tumor burden and increased survival compared to vehicle.		
ORIC-533	Not specified	Not specified	Oral administratio n	Demonstrate d single- agent antitumor activity.	
PSB-12379	No publicly available in vivo efficacy data found.				

Experimental Protocols

A comprehensive understanding of the methodologies employed to generate the efficacy data is crucial for accurate interpretation and comparison. Below are detailed descriptions of key experimental protocols.

CD73 Enzymatic Activity Assay (Malachite Green Assay)

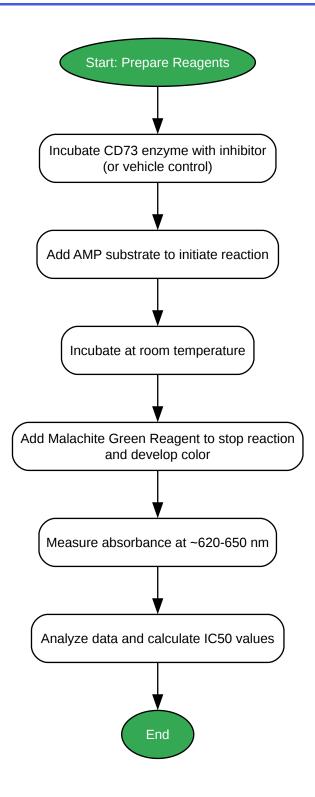




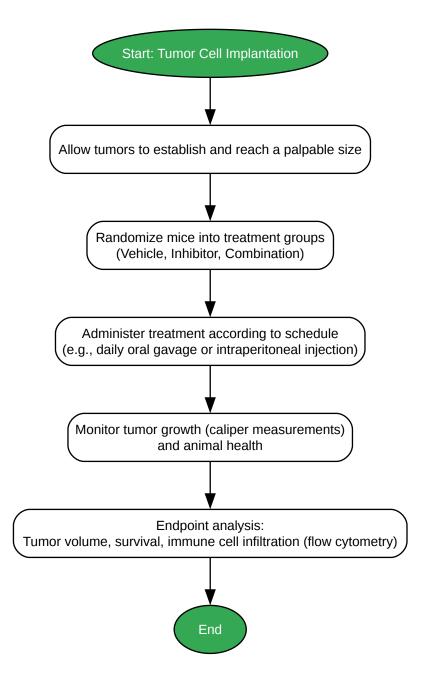


This colorimetric assay is a common method to determine the enzymatic activity of CD73 by quantifying the amount of inorganic phosphate released from the hydrolysis of AMP.









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References



- 1. rdw.rowan.edu [rdw.rowan.edu]
- 2. pubs.acs.org [pubs.acs.org]
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